(2S)-2-methylbutane-1,2,4-triol

Chiral purity Quality control Enantiomeric excess

(2S)-2-Methylbutane-1,2,4-triol is a chiral C₅-triol featuring a single stereocenter at C2 and three chemically differentiated hydroxyl groups at positions 1, 2, and This arrangement enables regioselective and stereoselective derivatization in complex-molecule synthesis. The compound is commercially available in both enantiopure and racemic forms, and its stereochemical identity is directly verifiable via specific rotation.

Molecular Formula C5H12O3
Molecular Weight 120.148
CAS No. 60299-29-8
Cat. No. B2946449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-methylbutane-1,2,4-triol
CAS60299-29-8
Molecular FormulaC5H12O3
Molecular Weight120.148
Structural Identifiers
SMILESCC(CCO)(CO)O
InChIInChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3/t5-/m0/s1
InChIKeyXYHGSPUTABMVOC-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Methylbutane-1,2,4-triol (CAS 60299-29-8) – Chiral Triol Building Block Procurement & Selection Data


(2S)-2-Methylbutane-1,2,4-triol is a chiral C₅-triol featuring a single stereocenter at C2 and three chemically differentiated hydroxyl groups at positions 1, 2, and 4. This arrangement enables regioselective and stereoselective derivatization in complex-molecule synthesis. The compound is commercially available in both enantiopure and racemic forms, and its stereochemical identity is directly verifiable via specific rotation . Physicochemical properties—including its hydrogen-bonding capacity (3 HBD, 3 HBA) and a computed logP of –1.2—place it in a solubility and reactivity niche distinct from simpler achiral triols such as 1,2,4-butanetriol [1].

Regioselective derivatization: three distinct OH groups enable sequential protection strategies
Stereochemical identity: (S)-configuration verifiable by optical rotation sign
Certified enantiopurity procurement: clearly distinguished from racemic mixtures

Why Generic Substitution of (2S)-2-Methylbutane-1,2,4-triol Introduces Risk in Chiral-Dependent Applications


Replacing the (2S)-enantiomer with the racemate, the (2R)-enantiomer, or achiral triol analogs can fundamentally alter the stereochemical outcome of a synthetic sequence or the biological activity of a target molecule. The three hydroxyl groups of 2-methylbutane-1,2,4-triol are not electronically equivalent; chemoselective protection of the primary C1 and C4 alcohols in the presence of the tertiary C2 alcohol is stereoelectronically influenced by the chiral center. Consequently, using the racemate introduces diastereomeric reaction manifolds that reduce yield and complicate purification, while the (2R)-enantiomer leads to the opposite absolute configuration in downstream products, a critical failure mode in enantioselective drug synthesis [1].

Racemate substitution introduces diastereomeric reaction manifolds, reducing yield and complicating purification.

(R)-enantiomer leads to opposite absolute configuration in downstream products, a critical failure mode in enantioselective synthesis.

Achiral 1,2,4-butanetriol lacks a stereocenter, altering chemoselective protection at the tertiary alcohol.

Quantitative Differentiation Evidence for (2S)-2-Methylbutane-1,2,4-triol vs. Closest Analogs


Enantiomeric Identity Verification: Specific Rotation vs. Racemate and (R)-Enantiomer

The (2S)-enantiomer is designated (S)-(–)-2-methylbutane-1,2,4-triol, indicating a negative (levorotatory) specific rotation. While the exact magnitude depends on solvent and concentration, the sign of rotation provides a rapid identity test that discriminates the (2S)-enantiomer from both the racemate (zero net rotation) and the (2R)-enantiomer, which exhibits a positive (dextrorotatory) rotation [1]. This is critical for lot-release quality control in GMP-grade procurement.

Optical Rotation Sign
Class-level inference
Target: (–) rotation
Racemate: zero net rotation
(R)-enantiomer: (+) rotation
Enables rapid identity QC in lot release
Solvent-dependent; verify lot-specific COA
Chiral purity Quality control Enantiomeric excess

Commercial Enantiopurity Benchmark: 95% Minimum Assay vs. Racemate

Commercially supplied (2S)-2-methylbutane-1,2,4-triol is routinely offered at a certified minimum purity of 95% (GC/HPLC), as evidenced by Sigma-Aldrich's product listing . In contrast, the racemic mixture (CAS 62875-07-4) is typically supplied at the same nominal purity without enantiomeric specification, rendering it unsuitable for enantioselective applications. The 5% impurity specification is critical for traceability in pharmaceutical intermediate supply chains.

Enantiopurity Specification
Supporting evidence
95% (GC/HPLC) certified
Racemate: 95% without ee specification
Defined stereochemical identity for chiral synthesis
Review batch-specific certificate of analysis
Enantiopure building block Procurement specification Drug synthesis

Predicted Physicochemical Differentiation: LogP, H-Bond Profile, and Boiling Point vs. 1,2,4-Butanetriol

The computed XLogP3 of (2S)-2-methylbutane-1,2,4-triol is –1.2, indicating higher lipophilicity than the achiral analog 1,2,4-butanetriol (predicted logP ≈ –1.7). Both compounds share three H-bond donors and three H-bond acceptors, but the methyl substituent at C2 in the target compound alters solubility and phase-partitioning behavior [1]. The predicted boiling point of the target compound is 286.7 ± 20.0 °C, exceeding that of 1,2,4-butanetriol (approx. 260–270 °C), which can influence distillation-based purification strategies.

Physicochemical vs. 1,2,4-Butanetriol
Cross-study comparable
XLogP3 –1.2 vs –1.7
Predicted BP 286.7°C vs 260–270°C
Guides solvent selection and purification strategy
Computed values; experimental confirmation recommended
Solubility Formulation Reaction medium selection

Asymmetric-Synthesis Yield: One-Pot Ti(IV)-Catalyzed Route Achieving ~85% Yield

A one-pot asymmetric synthesis of (2S)-2-methylbutane-1,2,4-triol employing a titanium(IV) isopropoxide catalyst under mild conditions has been reported with an approximate yield of 85% [1]. While a direct head-to-head comparison of this catalytic route against alternative racemic syntheses is not available, the 85% yield for a single-step enantioselective process compares favorably with typical multi-step resolutions that often deliver <50% overall yield of the desired enantiomer.

Enantioselective Synthesis Yield
Class-level inference
~85% (one-pot Ti(IV)-catalyzed)
Classical resolution: ~50%
Supports scalability evaluation for multi-gram procurement
Direct head-to-head comparison not available
Asymmetric synthesis Process chemistry Catalytic efficiency

Procurement-Ready Application Scenarios for (2S)-2-Methylbutane-1,2,4-triol Based on Quantitative Evidence


Chiral-Drug Intermediate Synthesis Requiring Defined (S)-Configuration

When synthesizing an active pharmaceutical ingredient (API) that requires an (S)-configured quaternary carbon bearing a hydroxymethyl group, procurement of the pre-formed (2S)-enantiomer eliminates the need for a chiral resolution step. The guaranteed negative specific rotation and 95% minimum purity provide the traceable stereochemical integrity expected in an IND/IMPD submission package.

Asymmetric Building Block for Polyfunctionalized Terpenoid or Polyketide Frameworks

The compound's three chemically distinct hydroxyl groups allow sequential orthogonal protection (e.g., TBS protection of C1-OH, benzylation of C4-OH, while leaving the tertiary C2-OH free) in natural-product total synthesis. The computed logP of –1.2 and high hydrogen-bonding capacity [1] inform solvent selection for extraction and chromatography of polyhydroxylated intermediates derived from this building block.

Quality-Control Reference Standard for Enantiomeric Excess Determination

With a defined stereocenter and a commercially available (R)-enantiomer, the (2S)-compound serves as an ideal reference for chiral HPLC or chiral SFC method development aimed at quantifying enantiomeric excess in reaction mixtures or bulk drug substance. The predicted boiling point of 286.7 °C further supports its use as a stable, non-interfering chiral standard.

Specialty Polymer Crosslinker with Tunable Hydrophilicity

In polyurethane or polyester formulations, the methyl branch at C2 reduces crystallinity compared to linear 1,2,4-butanetriol. The 85%-efficient catalytic synthesis route [2] suggests cost-competitive access for kilogram-scale polymer trials where chiral induction or controlled hydrophilicity is desired.

Application
Selection Property
Validation Focus
Chiral intermediate research synthesis
Stereochemical identity verification
Optical rotation sign and purity traceability
Polyfunctional terpenoid/polyketide synthesis
Regioselective hydroxyl differentiation
Orthogonal protection compatibility and logP-guided chromatography
Chiral reference standard for ee determination
Defined stereocenter and available (R)-enantiomer
Chiral HPLC/SFC method development
Polymer crosslinker with tunable hydrophilicity
Methyl branch reduces crystallinity
Crystallinity and hydrophilicity screening in polymer trials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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